N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
CAS No.: 681480-80-8
Cat. No.: VC4209101
Molecular Formula: C18H22N2O3S2
Molecular Weight: 378.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 681480-80-8 |
|---|---|
| Molecular Formula | C18H22N2O3S2 |
| Molecular Weight | 378.51 |
| IUPAC Name | N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C18H22N2O3S2/c1-3-4-10-19-16(21)9-11-20-17(22)15(25-18(20)24)12-13-7-5-6-8-14(13)23-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,21)/b15-12- |
| Standard InChI Key | UNNMDTXRDXXYNB-QINSGFPZSA-N |
| SMILES | CCCCNC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S |
Introduction
N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with a molecular formula of C18H22N2O3S2 and a molecular weight of approximately 378.51 g/mol . This compound belongs to the class of thiazolidine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural features of this compound include a thiazolidine ring with a sulfur atom at position 2 and a carbonyl group at position 4, along with a methoxyphenyl group attached at position 5 and a butyl group replacing the propanoic acid moiety found in similar compounds .
Synthesis of N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
The synthesis of this compound typically involves a multi-step process. The initial step may involve the condensation of N-carboxyethylrhodanine with 2-methoxybenzaldehyde in the presence of a base, such as piperidine, under reflux conditions in a solvent like ethanol. This reaction forms a precursor compound, which can then be converted into the desired propanamide derivative through further chemical transformations, such as amidation reactions involving butylamine .
Biological Activities and Potential Applications
While specific biological activity data for N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is limited, compounds with similar structures have shown potential in antimicrobial and anticancer research. The modification of the propanoic acid moiety to a butyl group may alter its solubility and interaction with biological targets, potentially influencing its pharmacological profile .
Comparison with Analogous Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | Propanoic acid moiety | Exhibits antimicrobial and anticancer properties |
| N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | Butyl group instead of propanoic acid moiety | Altered solubility and potential biological activity |
Research Findings and Future Directions
Research on thiazolidine derivatives highlights their potential in medicinal chemistry, particularly in developing new therapeutic agents. While detailed studies on N-butyl-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide are scarce, its structural similarity to compounds with known biological activities suggests it could be a candidate for further investigation. Future studies should focus on its synthesis optimization, biological activity evaluation, and potential applications in pharmaceuticals.
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